![molecular formula C25H25N3O4S2 B2521860 (E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one CAS No. 476274-45-0](/img/structure/B2521860.png)
(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
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Description
(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing benzimidazole and piperidine moieties exhibit considerable antimicrobial properties. Patel and Agravat (2009) synthesized pyridine derivatives showing significant antibacterial activity, highlighting the potential of such structures in developing new antimicrobial agents Patel & Agravat, 2009. Another study by Khalid et al. (2016) on N-substituted derivatives of oxadiazole compounds further supports the antimicrobial potential of these classes of compounds Khalid et al., 2016.
Anticancer Activity
Karayel (2021) investigated the anti-cancer properties of benzimidazole derivatives bearing triazole, finding that these compounds showed promise as EGFR inhibitors, a key target in cancer therapy Karayel, 2021. This suggests that similar compounds could be explored for their potential in cancer treatment.
properties
IUPAC Name |
(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-17-33-25-26-20-9-5-6-10-21(20)28(25)24(29)14-12-19-11-13-22(32-2)23(18-19)34(30,31)27-15-7-4-8-16-27/h1,5-6,9-14,18H,4,7-8,15-17H2,2H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQBGZPRZOFOMM-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=C2SCC#C)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=C2SCC#C)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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